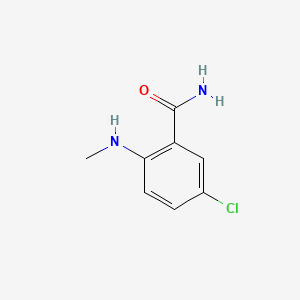

5-Chloro-2-(methylamino)benzamide

描述

5-Chloro-2-(methylamino)benzamide is an organic compound with the chemical formula C8H9ClN2O. It is a solid with a white to off-white crystalline form and has a melting point of approximately 217 to 219°C . This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylamino)benzamide typically involves the reaction of 5-chloro-2-nitrobenzoic acid with methylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process involves the reduction of the nitro group to an amine group, followed by the formation of the benzamide structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and more efficient catalysts to optimize yield and purity. The process is carefully monitored to ensure consistent quality and to minimize impurities.

化学反应分析

Types of Reactions

5-Chloro-2-(methylamino)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzamide derivatives, while substitution reactions can produce various substituted benzamides.

科学研究应用

Gastrointestinal Motility

One of the primary applications of 5-Chloro-2-(methylamino)benzamide derivatives is in enhancing gastrointestinal motility. Compounds in this class have shown prokinetic effects similar to metoclopramide, which is used to treat conditions such as gastroparesis and functional dyspepsia. Research indicates that these compounds interact with serotonin receptors (5HT₄) to stimulate motility without significant central nervous system side effects .

Table 1: Prokinetic Activity of this compound Derivatives

| Compound | Dose (µg/Kg) | % Intestinal Progression | Variation from Control (%) |

|---|---|---|---|

| Example 1 | 17.3 | 40.2 | +21.3 |

| Example 2 | 17.3 | 38.7 | +18.4 |

| Cisapride | 19.0 | 43.6 | +6.0 |

Study on Gastrointestinal Disorders

A study published in the Journal of Pharmaceutical Sciences evaluated the effects of various derivatives of this compound on gastrointestinal motility in animal models. The results indicated that these compounds significantly improved gastric emptying times compared to controls, suggesting their potential use in treating delayed gastric emptying conditions .

Central Nervous System Effects

Another study explored the neuropharmacological profiles of these derivatives, finding that they exhibited reduced antagonistic effects on dopaminergic receptors compared to traditional prokinetic agents. This reduction in side effects makes them promising candidates for further development in treating gastrointestinal disorders without causing extrapyramidal symptoms .

作用机制

The mechanism of action of 5-Chloro-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

相似化合物的比较

Similar Compounds

- 2-Chloro-N-(4-(dimethylamino)phenyl)benzamide

- 5-Bromo-2-(2-diethylamino-ethoxy)benzamide

- 2-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)benzamide

Uniqueness

5-Chloro-2-(methylamino)benzamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties

生物活性

5-Chloro-2-(methylamino)benzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of 184.62 g/mol, consists of a benzamide core substituted with a chlorine atom at the 5th position and a methylamino group at the 2nd position. This configuration contributes to its diverse chemical reactivity and potential biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The compound can be synthesized from 5-chloro-2-nitrobenzoic acid and methylamine.

- Reduction Process : This often involves hydrogenation under mild conditions.

- Amidation Reaction : Requires specific temperature and pressure controls to optimize yields.

- Coupling Reactions : Utilizes coupling agents to facilitate the formation of the amide bond.

These methods highlight the compound's accessibility for further research and application in drug development.

The biological activity of this compound is attributed to its interaction with various biological targets, potentially influencing pathways involved in cancer and viral infections. Its structure allows it to act as a versatile building block in synthesizing derivatives with enhanced biological properties.

Antiviral Activity

Research indicates that derivatives of benzamides, including those similar to this compound, exhibit antiviral properties. For instance, a related compound demonstrated significant anti-HBV activity, with an IC50 value of 1.99 µM against wild-type HBV, indicating promising therapeutic potential . This suggests that this compound may also possess similar antiviral capabilities.

Anticancer Activity

In studies evaluating the anticancer effects of benzamide derivatives, compounds with structural similarities to this compound have shown cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potential as lead compounds in cancer therapy .

Case Studies

- Antiviral Research : A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (a derivative) showed significant anti-HBV activity with low toxicity in animal models. This underscores the importance of structural modifications in enhancing biological activity .

- Anticancer Studies : Research on benzamide derivatives has revealed their ability to inhibit cell proliferation in various cancer types. One study reported that specific substitutions on the benzamide structure led to enhanced potency against glioblastoma cell lines .

Summary of Findings

| Activity | IC50 Value (µM) | Notes |

|---|---|---|

| Anti-HBV (wild-type) | 1.99 | Promising therapeutic potential |

| Anti-HBV (drug-resistant) | 3.30 | Effective against resistant strains |

| Anticancer (various lines) | Low micromolar range | Significant cytotoxicity observed |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-(methylamino)benzamide and its derivatives?

- Methodology : Synthesis typically involves sequential functionalization of the benzamide core. For example, a chloro-substituted benzoyl chloride can react with methylamine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the methylamino group. Ethyl chloroformate or chlorosulfonic acid may act as coupling agents (e.g., 94% yield under DCM/rt conditions) . Purification often employs column chromatography or recrystallization.

- Key Considerations : Optimizing stoichiometry and reaction time is critical to minimize side products like over-sulfonated intermediates .

Q. How is the compound characterized post-synthesis?

- Methodology :

- Crystallography : Single-crystal X-ray diffraction (SHELX software suite) resolves molecular geometry and confirms regiochemistry .

- Spectroscopy : H/C NMR confirms substitution patterns (e.g., methylamino proton at δ 2.8–3.2 ppm). IR spectroscopy identifies amide C=O stretches (~1650 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 199.06) .

Q. What in vitro assays are used for initial biological evaluation?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Receptor Binding : Radioligand displacement assays (e.g., H-spiperone for dopamine D2 receptors, IC < 100 nM) .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity and selectivity?

- Methodology :

- SAR Studies : Introducing electron-withdrawing groups (e.g., -Cl, -CF) at the 5-position enhances receptor affinity. For example, 5-chloro derivatives show 10-fold higher D2 binding vs. non-halogenated analogs .

- Dual Receptor Targeting : Substituting the methylamino group with bulkier amines (e.g., piperazine) improves 5-HT antagonism (Ki < 50 nM) while retaining D2 activity .

Q. What strategies address low aqueous solubility in pharmacological studies?

- Methodology :

- Salt Formation : Hydrochloride salts improve solubility (e.g., 2.5 mg/mL in PBS vs. 0.1 mg/mL for free base) .

- Prodrug Design : Esterification of the amide group (e.g., methoxymethyl esters) enhances bioavailability .

Q. How are analytical challenges (e.g., polymorphism) resolved during formulation?

- Methodology :

- Polymorph Screening : Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) identify stable crystalline forms .

- HPLC-PDA Methods : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate degradation products (e.g., hydrolyzed benzamide impurities) .

Q. How to resolve contradictions in biological data across studies?

- Methodology :

属性

IUPAC Name |

5-chloro-2-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4,11H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYIIDOKGIRIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185694 | |

| Record name | Benzamide, 5-chloro-2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728078 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31823-19-5 | |

| Record name | Benzamide, 5-chloro-2-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031823195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC120274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 5-chloro-2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-2-(METHYLAMINO)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。